molecular formula C8H9F2NO B1422617 3-(Difluoromethoxy)-N-methylaniline CAS No. 1233521-09-9

3-(Difluoromethoxy)-N-methylaniline

Cat. No.: B1422617
CAS No.: 1233521-09-9
M. Wt: 173.16 g/mol
InChI Key: OHFUZDGTOMMUDC-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-N-methylaniline is an organic compound with the molecular formula C8H10F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to an aniline ring

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-N-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 3-hydroxy-N-methylaniline with difluoromethylating agents under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step can significantly improve the overall yield and purity of the product .

Chemical Reactions Analysis

3-(Difluoromethoxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

3-(Difluoromethoxy)-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Difluoromethoxy)-N-methylaniline can be compared with other similar compounds, such as:

    3-(Trifluoromethoxy)-N-methylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.

    3-(Methoxy)-N-methylaniline:

Properties

IUPAC Name

3-(difluoromethoxy)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFUZDGTOMMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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